Patulin is a natural product found in Trichoderma virens, Amesia atrobrunnea, and other organisms with data available.
Patulin is found in pomes. Mycotoxin, found as a contaminant of foods, e.g. apple juice. Sometimes detd. in apple juice Patulin is a mycotoxin produced by a variety of molds, particularly Aspergillus and Penicillium. It is commonly found in rotting apples, and the amount of patulin in apple products is generally viewed as a measure of the quality of the apples used in production. It is not a particularly potent toxin, but a number of studies have shown that it is genotoxic, which has led to some theories that it may be a carcinogen, though animal studies have remained inconclusive. Patulin is also an antibiotic. Several countries have instituted patulin restrictions in apple products. The World Health Organization recommends a maximum concentration of 50 ug/L in apple juice. Patulin has been shown to exhibit apoptotic and antibiotic functions (A7849, A7850). Patulin belongs to the family of Pyrans. These are compounds containing a pyran ring, which is a six-member heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and two ring double bonds.
4-Hydroxy-4H-furo(3,2-c)pyran-2(6H)-one. A mycotoxin produced by several species of Aspergillus and Penicillium. It is found in unfermented apple and grape juice and field crops. It has antibiotic properties and has been shown to be carcinogenic and mutagenic and causes chromosome damage in biological systems.
Patulin
CAS No.: 149-29-1
VCID: VC21334771
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol
* For research use only. Not for human or veterinary use.

Description |
Biosynthesis and ProductionPatulin is biosynthesized from 6-methylsalicylic acid through multiple chemical transformations. The enzyme isoepoxydon dehydrogenase plays a crucial role in this process . Factors such as nitrogen levels, manganese, pH, and the presence of necessary enzymes regulate the biosynthetic pathway of patulin . Occurrence and ContaminationPatulin is commonly found in rotting fruits, particularly apples, and is used as a measure of the quality of apples used in production . It has also been detected in other fruits like peaches, pears, and grapes, as well as in some vegetables . The presence of patulin in apple products is highly regulated due to its potential health risks . Table 1: Patulin Contamination in Fruits
Note: The exact mean levels for fruits other than apples are not detailed in the available data, but similar contamination trends were observed across different stages of the supply chain . Toxicity and Health EffectsPatulin is toxic to many enzymes with sulfhydryl groups in their active sites and can disrupt cellular functions such as plasma membrane integrity, protein synthesis, and DNA synthesis . It also promotes protein cross-linking, which can lead to cellular damage . While patulin has shown antibiotic properties, its toxicity makes it unsuitable for human use . Animal studies suggest potential carcinogenic effects, though these findings are inconclusive . Table 2: Cellular Effects of Patulin
Regulations and DetectionRegulations for patulin levels in food products are established in many countries. The World Health Organization recommends a maximum concentration of 50 μg/L in apple juice . Detection methods include liquid chromatography (HPLC) with UV detection, which is effective for analyzing patulin levels in various fruit samples . Table 3: Regulatory Limits for Patulin
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CAS No. | 149-29-1 | ||||||||||||||||||||||||||||||||||
Product Name | Patulin | ||||||||||||||||||||||||||||||||||
Molecular Formula | C7H6O4 | ||||||||||||||||||||||||||||||||||
Molecular Weight | 154.12 g/mol | ||||||||||||||||||||||||||||||||||
IUPAC Name | 4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | ||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | ||||||||||||||||||||||||||||||||||
Standard InChIKey | ZRWPUFFVAOMMNM-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||||
SMILES | C1C=C2C(=CC(=O)O2)C(O1)O | ||||||||||||||||||||||||||||||||||
Canonical SMILES | C1C=C2C(=CC(=O)O2)C(O1)O | ||||||||||||||||||||||||||||||||||
Colorform | Compact prisms or thick plates from ether or chloroform White...crystalline solid CRYSTALS FROM BENZENE Colorless crystals, prisms, or plates from Et2O or trichloromethane |
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Melting Point | 111.0 °C 111 °C |
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Physical Description | Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS] Solid |
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Solubility | Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate Soluble in common organic solvents; insoluble in petroleum ether Soluble in wate |
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Synonyms | Patulin | ||||||||||||||||||||||||||||||||||
Vapor Pressure | 0.0000068 [mmHg] | ||||||||||||||||||||||||||||||||||
Reference | Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology Krutzik et al. High-content single cell drug screening with phospho-specific flow cytometry Nature Chemical Biology, doi: 10.1038/nchembio.2007.59, published online 23 December 2007. http://www.nature.com/naturechemicalbiology |
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PubChem Compound | 4696 | ||||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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